molecular formula C9H8BrN3 B2401787 6-Bromoquinoline-3,4-diamine CAS No. 1153095-14-7

6-Bromoquinoline-3,4-diamine

Cat. No.: B2401787
CAS No.: 1153095-14-7
M. Wt: 238.088
InChI Key: VSUQNFQMMYNTSK-UHFFFAOYSA-N
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Description

6-Bromoquinoline-3,4-diamine is an organic compound with the molecular formula C9H8BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and amino groups at specific positions on the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-3,4-diamine typically involves the bromination of quinoline derivatives followed by amination. One common method includes the bromination of 3,4-diaminoquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:

  • Bromination of quinoline to form 6-bromoquinoline.
  • Subsequent amination using ammonia or amine derivatives under controlled conditions to introduce the amino groups at the 3 and 4 positions.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoline-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed:

  • Substituted quinolines
  • Nitroquinolines
  • Reduced amine derivatives

Scientific Research Applications

6-Bromoquinoline-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The bromine and amino groups enable it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell division processes, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 6-Bromoquinoline
  • 3,4-Diaminoquinoline
  • 6-Chloroquinoline-3,4-diamine

Comparison: 6-Bromoquinoline-3,4-diamine is unique due to the presence of both bromine and amino groups, which confer distinct reactivity and biological activity. Compared to 6-Bromoquinoline, the additional amino groups enhance its potential for forming hydrogen bonds and interacting with biological targets. Compared to 3,4-Diaminoquinoline, the bromine atom increases its lipophilicity and ability to participate in halogen bonding.

Properties

IUPAC Name

6-bromoquinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUQNFQMMYNTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153095-14-7
Record name 6-bromoquinoline-3,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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